An In-depth Technical Guide to the Core Basic Properties of 3-(2-Fluorophenyl)pyrrolidine
An In-depth Technical Guide to the Core Basic Properties of 3-(2-Fluorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Fluorophenyl)pyrrolidine is a substituted pyrrolidine compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a cornerstone in the design of a wide array of biologically active molecules due to its unique three-dimensional structure, which allows for the precise spatial orientation of substituents. The introduction of a 2-fluorophenyl group can significantly influence the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core basic properties of 3-(2-Fluorophenyl)pyrrolidine, its synthesis, and its relevance in a drug development context. While experimentally determined data for this specific compound is limited in publicly available literature, this guide consolidates predicted values, data from structurally related compounds, and detailed experimental protocols for its characterization.
Physicochemical Properties
| Property | Predicted/Estimated Value | Data Source/Analogue |
| pKa | 9.5 - 10.5 | Estimated based on similar aliphatic amines and the electronic effect of the fluorophenyl group. For example, the predicted pKa of (R)-2-(3-Fluorophenyl)pyrrolidine is 9.58 ± 0.10.[1] |
| Boiling Point | ~230 - 250 °C | Estimated based on related compounds. For instance, the predicted boiling point of (R)-2-(3-Fluorophenyl)pyrrolidine is 232.3 ± 33.0 °C.[1] |
| Melting Point | Not available | As a free base, it is likely a liquid at room temperature. The hydrochloride salt would be a solid. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane) | General solubility characteristics of similar small organic molecules. The hydrochloride salt form is expected to have enhanced aqueous solubility.[2][3] |
| Molecular Weight | 165.21 g/mol | Calculated from the molecular formula C₁₀H₁₂FN.[4][5] |
| LogP | ~2.0 - 2.5 | Estimated based on the structures of similar compounds. |
Synthesis and Chemical Reactions
The synthesis of 3-aryl-pyrrolidines can be achieved through various synthetic routes. A common approach involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent cyclization. Another strategy is the palladium-catalyzed α-arylation of N-protected pyrrolidinones.
The pyrrolidine nitrogen in 3-(2-Fluorophenyl)pyrrolidine exhibits typical secondary amine reactivity, allowing for N-alkylation, N-acylation, and N-arylation to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. The fluorophenyl moiety can also undergo further electrophilic aromatic substitution, although the fluorine atom is a deactivating group.
Below is a generalized workflow for a potential synthesis route.
Biological and Pharmacological Context
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, including natural products and synthetic drugs.[6][7] The introduction of a fluorophenyl substituent can enhance metabolic stability and binding affinity to biological targets.[6] While specific biological data for 3-(2-Fluorophenyl)pyrrolidine is not extensively documented, related fluorophenyl-substituted pyrrolidines have been investigated for their potential as:
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CNS Agents: Arylcyclohexylamines, a class of compounds that can include a pyrrolidine ring, are known to interact with NMDA receptors and dopamine transporters, suggesting potential applications in neurological and psychiatric disorders.[8]
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Enzyme Inhibitors: The pyrrolidine scaffold is a key component of inhibitors for various enzymes, and fluorinated analogues can exhibit improved potency.[6]
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Antimicrobial and Anticancer Agents: Various derivatives of pyrrolidine have shown promise in these therapeutic areas.[9][10]
The development of compounds containing the 3-(2-fluorophenyl)pyrrolidine moiety often involves its use as a key intermediate in the synthesis of more complex molecules targeting specific biological pathways.[2]
Experimental Protocols
The following sections provide detailed, generalized methodologies for the experimental determination of the core basic properties of 3-(2-Fluorophenyl)pyrrolidine.
Determination of pKa (Potentiometric Titration)
The pKa, a measure of the basicity of the pyrrolidine nitrogen, is a critical parameter influencing the compound's ionization state at physiological pH, which affects its solubility, permeability, and target binding.
Methodology:
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Sample Preparation: Accurately weigh approximately 10-20 mg of 3-(2-Fluorophenyl)pyrrolidine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.
-
Titration: Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Determination of Boiling Point
The boiling point provides information about the volatility of the compound and is a key parameter for purification by distillation.
Methodology:
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Apparatus Setup: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube. The setup is attached to a thermometer and heated in a Thiele tube or a melting point apparatus with a heating block.
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Heating: The apparatus is heated slowly and uniformly.
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Observation: The temperature is recorded when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
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Cooling: The apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Determination of Melting Point (for the Hydrochloride Salt)
The melting point of the solid hydrochloride salt is a useful indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered hydrochloride salt is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (1-2 °C) is indicative of a pure compound.
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is a critical determinant of a drug's bioavailability.
Methodology:
-
Sample Preparation: An excess amount of 3-(2-Fluorophenyl)pyrrolidine is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standard solutions of known concentrations.
Conclusion
3-(2-Fluorophenyl)pyrrolidine is a valuable building block in the design and synthesis of novel therapeutic agents. While specific experimental data on its fundamental properties are scarce, this guide provides a framework for its characterization based on predicted values, data from related structures, and established experimental protocols. For researchers and drug development professionals, a thorough experimental determination of the pKa, boiling point, melting point (of the salt), and aqueous solubility is crucial for the successful advancement of any project involving this compound. The provided methodologies offer a starting point for these essential characterization studies.
References
- 1. (R)-2-(3-Fluorophenyl)pyrrolidine | 920274-03-9 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride | 2097936-45-1 [smolecule.com]
- 4. 3-(2-fluorophenyl)pyrrolidine [allbiopharm.com]
- 5. 2-(3-Fluorophenyl)pyrrolidine | C10H12FN | CID 3912402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 9. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
